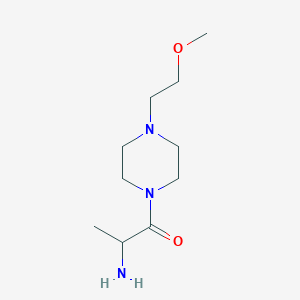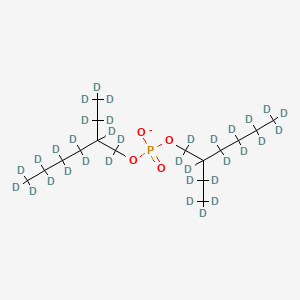
2-(Ethyl-d5)hexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethyl-d5)hexanoic Acid, also known as 2-ethylhexanoic acid, is an organic compound with the molecular formula C8H16O2. It is a branched-chain fatty acid and is commonly used in various industrial applications. The compound is characterized by its carboxylic acid functional group and a branched alkyl chain, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Ethyl-d5)hexanoic Acid can be synthesized through several methods. One common method involves the oxidation of 2-ethylhexanol in the presence of an oxidizing agent such as potassium permanganate in an aqueous sodium hydroxide solution. The reaction produces sodium isooctate, which is then neutralized with sulfuric acid to yield 2-ethylhexanoic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation of propylene to produce butyraldehyde. The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to produce 2-ethylhexanal. Finally, the 2-ethylhexanal is oxidized to yield 2-ethylhexanoic acid .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethyl-d5)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form the corresponding alcohol, 2-ethylhexanol.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous sodium hydroxide solution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids to alcohols.
Substitution: Various reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: 2-ethylhexanol.
Substitution: Depending on the substituent, various alkyl or aryl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2-(Ethyl-d5)hexanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various esters and other organic compounds.
Biology: The compound is used in studies involving fatty acid metabolism and enzyme activity.
Medicine: It is used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Industry: The compound is used as a plasticizer, stabilizer, and in the production of metal soaps.
Wirkmechanismus
The mechanism of action of 2-(Ethyl-d5)hexanoic Acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can donate hydrogen ions, making it a weak acid. This property allows it to participate in acid-base reactions and form salts with bases. The compound can also undergo esterification reactions with alcohols to form esters, which are important in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-(Ethyl-d5)hexanoic Acid can be compared with other similar compounds such as:
- α-Ethylcaproic acid
- Butylethylacetic acid
- Ethylhexanoic acid
- 2-Butylbutanoic acid
- 3-Heptanecarboxylic acid
These compounds share similar structural features but differ in their alkyl chain length and branching, which can affect their chemical properties and applications .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an important compound for research and industrial processes.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
149.24 g/mol |
IUPAC-Name |
2-(1,1,2,2,2-pentadeuterioethyl)hexanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i2D3,4D2 |
InChI-Schlüssel |
OBETXYAYXDNJHR-PVGOWFQYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O |
Kanonische SMILES |
CCCCC(CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
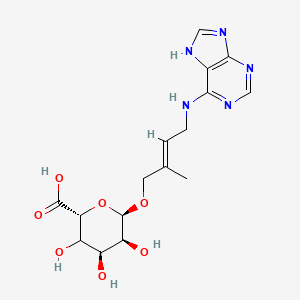
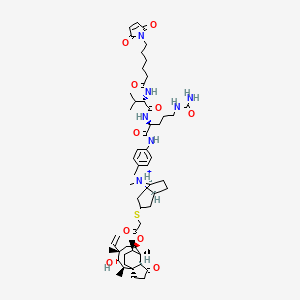
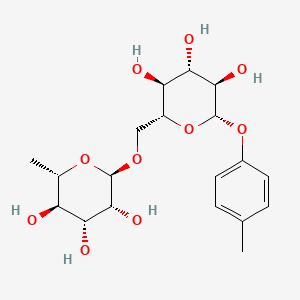

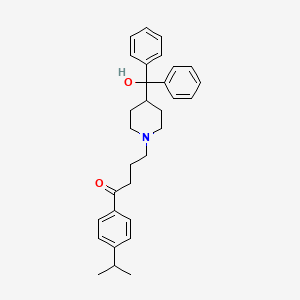
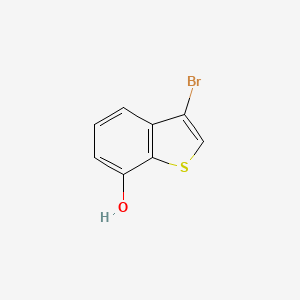
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
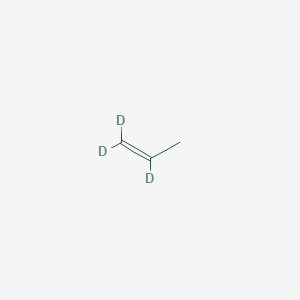
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
